molecular formula C20H21BO2 B1398738 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane CAS No. 1190376-20-5

4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane

Cat. No. B1398738
M. Wt: 304.2 g/mol
InChI Key: AAIDERXZGJSORP-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane” is a chemical compound that belongs to the class of organoboron compounds. It is characterized by the presence of a boron atom and a phenylethynyl group .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Molecular Structure Analysis

The molecular formula of this compound is C14H17BO2 . It consists of a boron atom bonded to an oxygen atom and a phenylethynyl group. The boron atom is also bonded to a tetramethyl group .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

Synthesis and Molecular Structure

This compound has been prepared via rhodium-catalyzed hydroboration and characterized by single crystal X-ray diffraction. It crystallizes in the monoclinic space group P21/c and does not show significant intramolecular or intermolecular interactions with the Lewis acidic boron atom (Coombs et al., 2006).

Application in H2O2 Detection in Living Cells

A derivative of this compound, 4-PYB, was synthesized and showed sensitivity and selectivity for H2O2. It has been successfully applied to detect H2O2 in living cells, indicating its potential for biological and medical applications (Nie et al., 2020).

Inhibitory Activity Against Serine Proteases

Derivatives of this compound have been studied for their inhibitory activity against serine proteases, including thrombin. Their synthesis and inhibitory properties provide insights into their potential therapeutic applications (Spencer et al., 2002).

Development of Novel Functional Materials

The functionalization of pyrene with derivatives of this compound leads to the development of novel materials with potential applications in Liquid Crystal Display (LCD) technology and neurodegenerative disease therapeutics (Das et al., 2015).

Electrochemical Properties

Electrochemical analyses of derivatives of this compound have revealed their lower oxidation potential compared to organoboranes. Anodic substitution reactions of organoboronate ester and organoborate were successfully carried out, yielding selectively substituted products (Tanigawa et al., 2016).

Enhanced Brightness Emission-Tuned Nanoparticles

This compound has been used in the synthesis of heterodifunctional polyfluorenes, resulting in stable nanoparticles with bright fluorescence emission. These have applications in bioimaging and as functional materials for various technologies (Fischer et al., 2013).

Precision Synthesis in Polymerization

It plays a critical role in the chain-growth polymerization process for synthesizing polyfluorene, indicating its significance in the field of polymer chemistry (Yokozawa et al., 2011).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(2-phenylethynyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-9,12-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIDERXZGJSORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726225
Record name 4,4,5,5-Tetramethyl-2-[4-(phenylethynyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane

CAS RN

1190376-20-5
Record name 4,4,5,5-Tetramethyl-2-[4-(phenylethynyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JH Heo, S Lee, HJ Lee, JK Park, Y Lee, SY Hong… - Solar …, 2022 - Wiley Online Library
To investigate the synergistic effect of perylene diimide (PDI) unit and diphenyl‐o‐carboranyl (Cb) group, PDI–Cb with Cb groups at the bay positions of the PDI unit is synthesized. By …
Number of citations: 3 onlinelibrary.wiley.com
RA Crespo, Q Dang, NE Zhou, LM Guthrie… - Journal of Medicinal …, 2019 - ACS Publications
Mycobacterium tuberculosis adenosine kinase (MtbAdoK) is an essential enzyme of Mtb and forms part of the purine salvage pathway within mycobacteria. Evidence suggests that the …
Number of citations: 12 pubs.acs.org
RA Crespo Morales - 2017 - oaktrust.library.tamu.edu
The rapid emergence of drug-resistant Mycobacterium tuberculosis (Mtb) coupled to the high incidence of HIV-Mtb coinfection is of global concern. Consequently, there is a worldwide …
Number of citations: 2 oaktrust.library.tamu.edu

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